4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid
Description
4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid is a heterocyclic compound featuring a trioxoimidazolidine core substituted with a methyl group at the 3-position and a benzoic acid moiety linked via a methylene bridge. This structure combines the electron-deficient imidazolidinetrione system with a carboxylic acid functional group, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science. The compound’s reactivity and physicochemical properties are influenced by the juxtaposition of the polar trioxoimidazolidine ring and the aromatic acid group.
Properties
IUPAC Name |
4-[(3-methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-13-9(15)10(16)14(12(13)19)6-7-2-4-8(5-3-7)11(17)18/h2-5H,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKZSQXAULGMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.
Substitution Reaction: The imidazolidinone is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Benzoic Acid: The final step involves coupling the methylated imidazolidinone with benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazolidinone ring, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, potentially converting them to alcohols.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO2) under acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Bioconjugation: It can be used to modify biomolecules, such as proteins or nucleic acids, for research or therapeutic purposes.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives, providing enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely but often include key regulatory proteins and signaling pathways in cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(a) 2-(3-Benzyl-2,4,5-trioxo-1-imidazolidinyl)acetic acid (CAS: 128043-86-7)
- Molecular Formula : C₁₂H₁₀N₂O₅ .
- Key Differences: Substituents: A benzyl group replaces the methyl group at the 3-position, and an acetic acid chain is attached instead of benzoic acid. The shorter acetic acid chain reduces steric hindrance but may lower acidity (pKa ~4.7 vs. benzoic acid’s ~4.2).
- Applications : Used as a synthon in peptidomimetics due to its flexible linker .
(b) 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (Compound 4i)
- Molecular Formula : C₂₄H₁₈N₄O₆ .
- Key Differences: Core Structure: A triazine ring replaces the imidazolidinetrione, introducing nitrogen-rich aromaticity. Functional Groups: Includes methoxy, formyl, and phenoxy substituents, broadening π-π stacking and hydrogen-bonding capabilities. Thermal Stability: Higher melting point (217.5–220°C) compared to typical imidazolidinetriones (~150–200°C), suggesting enhanced crystallinity .
Physicochemical and Functional Comparison
Research Findings and Limitations
- Biological Relevance : Analogues like 2-(3-benzyl-...) acetic acid show moderate activity against Helicobacter pylori urease (IC₅₀ ~8 μM) , suggesting the target compound’s trioxoimidazolidine core could be optimized for similar targets.
- Data Gaps : Experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence, necessitating further studies.
Biological Activity
4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H10N2O5
- Molar Mass: 262.2182 g/mol
- Structural Characteristics: The compound features an imidazolidinone moiety linked to a benzoic acid derivative, which is critical for its biological interactions.
Synthesis of 4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic Acid
The synthesis of this compound has been achieved through various methods. One notable approach involves the reaction of benzoic acid derivatives with specific triazole intermediates under controlled conditions to enhance yield and purity. This method emphasizes the importance of optimizing reaction parameters to achieve efficient synthesis while minimizing environmental impact .
Antimicrobial Activity
Research indicates that 4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Antioxidant Properties
The compound has demonstrated notable antioxidant activity in several assays. It scavenges free radicals effectively, which is crucial for protecting cellular components from oxidative damage. This property suggests potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Preliminary studies have indicated that 4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid may possess anti-inflammatory properties. In animal models, the compound reduced markers of inflammation and showed promise in conditions such as arthritis and other inflammatory disorders .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study highlighted the potential for developing new antimicrobial agents based on this compound .
- Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide in cultured cells, treatment with 4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls. This suggests a protective effect against oxidative damage .
- Inflammation in Arthritis : In a rat model of arthritis, administration of the compound led to reduced swelling and pain scores compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in joints treated with the compound .
Scientific Research Applications
Biological Activities
Research indicates that 4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that similar compounds can possess significant antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Anticancer Potential : Compounds with imidazolidin structures have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may also exhibit cytotoxic effects against various cancer cell lines.
Pharmaceutical Applications
Given its unique structure and biological activities, 4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid has potential applications in pharmaceuticals:
- Drug Development : The compound can serve as a lead structure for synthesizing new therapeutic agents targeting specific diseases such as cancer or infections.
- Formulation in Drug Delivery Systems : Its chemical properties may allow it to be incorporated into drug delivery systems to enhance the bioavailability of poorly soluble drugs.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of benzoic acid were tested against a range of bacterial strains. The results indicated that compounds with similar structural motifs exhibited promising antibacterial activity. This suggests that 4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid could be further explored for its antimicrobial properties.
Case Study 2: Anticancer Research
A research article in Cancer Research highlighted the synthesis of imidazolidin derivatives and their evaluation against various cancer cell lines. The findings showed that certain derivatives induced apoptosis in cancer cells. This supports the hypothesis that 4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid may have similar effects and warrants further investigation.
Q & A
Q. Methodological Answer :
- Higher-Field NMR : Resolve overlaps using 400–600 MHz instruments.
- 2D Techniques : Employ HSQC or COSY to assign ambiguous proton-carbon correlations .
- Isotopic Labeling : Introduce deuterium in specific positions to simplify spectra.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian’s GIAO method) .
Advanced Question: What experimental designs are suitable for studying reaction mechanisms involving this compound?
Q. Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to identify rate-determining steps.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Cross-Validation : Combine experimental data (e.g., Arrhenius plots) with computational reaction profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
